1-Chloro-4-methylpentan-3-one

Description

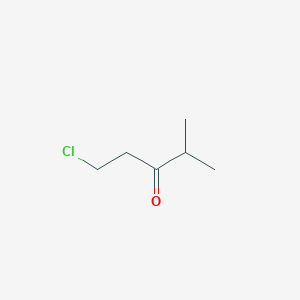

1-Chloro-4-methylpentan-3-one (C₆H₁₁ClO) is a halogenated ketone characterized by a chloro substituent at the 1-position and a methyl group at the 4-position of a pentan-3-one backbone. This compound is primarily utilized as a key intermediate in the synthesis of agrochemicals, particularly pesticides, due to its reactivity in nucleophilic substitution and condensation reactions . Its structure allows for versatile functionalization, making it valuable in constructing complex molecules. Synthetically, it can be prepared via Friedel-Crafts acylation or halogenation of precursor ketones, though optimized routes are often proprietary in industrial settings .

Properties

CAS No. |

32830-98-1 |

|---|---|

Molecular Formula |

C6H11ClO |

Molecular Weight |

134.60 g/mol |

IUPAC Name |

1-chloro-4-methylpentan-3-one |

InChI |

InChI=1S/C6H11ClO/c1-5(2)6(8)3-4-7/h5H,3-4H2,1-2H3 |

InChI Key |

ZXYVSEMHMYCCAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one

- Structure : Features a 4-chlorophenyl group at the 1-position and two methyl groups at the 4-position.

- Properties : Increased molecular weight (due to the aromatic ring) and higher melting/boiling points compared to this compound. The phenyl group enhances π-π stacking, influencing crystallinity and stability .

- Applications : Widely used in pesticide synthesis, particularly in derivatives requiring aromatic moieties for target specificity .

4-Methylpentan-3-one (Mesityl Oxide)

- Structure : Lacks the chloro substituent at the 1-position.

- Properties : Lower polarity and reduced reactivity in halogenation reactions. Higher volatility (bp ~130°C) compared to chlorinated analogues.

- Applications : Primarily a solvent or precursor in fragrances, less relevant in agrochemistry due to absence of halogen-driven bioactivity.

1-Bromo-4-methylpentan-3-one

- Structure : Bromine replaces chlorine at the 1-position.

- Properties : Higher molecular weight and boiling point (due to Br’s larger atomic radius). Increased leaving-group ability in SN2 reactions.

- Applications : Similar pesticidal applications but less commonly used due to cost and environmental concerns.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | C₆H₁₁ClO | 134.60 | ~180 (est.) | -20 (est.) | Low |

| 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one | C₁₃H₁₅ClO | 222.71 | >250 | 98–100 | Insoluble |

| 4-Methylpentan-3-one | C₆H₁₀O | 98.14 | 130 | -59 | Slightly soluble |

Research Findings and Trends

- Synthesis Optimization : Xia & Hu (2008) demonstrated that 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one can be synthesized with >90% yield via Claisen-Schmidt condensation, a method adaptable to the target compound with modifications .

- Environmental Impact : Chlorinated ketones face scrutiny under REACH regulations, driving research into greener halogenation methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.